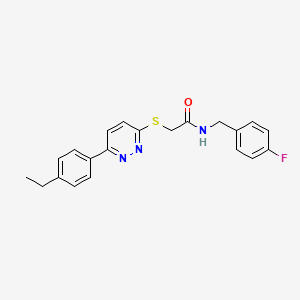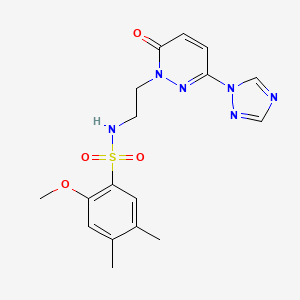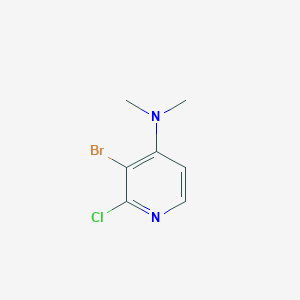
N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) involved the synthesis of various heterocyclic compounds, including those with morpholine and pyrimidine structures, to explore their analgesic and anti-inflammatory activities. These compounds demonstrated significant COX-2 inhibitory activity, suggesting their potential for developing new anti-inflammatory agents. The research highlights the chemical versatility and therapeutic potential of compounds with complex structures similar to N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide. Details here.
Potential for Imaging in Parkinson's Disease
Wang et al. (2017) synthesized HG-10-102-01, a compound structurally related to N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, as a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The research demonstrates the potential of structurally complex acetamides in neurological disease diagnosis and research. Details here.
Exploration of Antimicrobial Agents
Debnath and Ganguly (2015) explored the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, revealing compounds with promising antibacterial and antifungal activities. This suggests that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide could serve as leads for developing new antimicrobial agents. Details here.
Vasopressin V1B Receptor Imaging
Koga et al. (2016) characterized TASP0434299, a novel pyridopyrimidin-4-one derivative, for arginine vasopressin 1B (V1B) receptor imaging. This research indicates the potential of complex acetamides in developing imaging agents for neuroendocrine receptors, which could enhance our understanding of psychiatric and neuroendocrine disorders. Details here.
Corrosion Inhibition Study
Nasser and Sathiq (2017) investigated the effects of Mannich bases, specifically focusing on molecules similar to N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, on the corrosion inhibition of mild steel in sulfuric acid solution. Their work highlights the potential application of such compounds in industrial settings to protect metals from corrosion. Details here.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-12-9-17(25)23(18(20-12)22-5-7-27-8-6-22)11-16(24)21-13-3-4-15(26-2)14(19)10-13/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWCZLLEQHVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

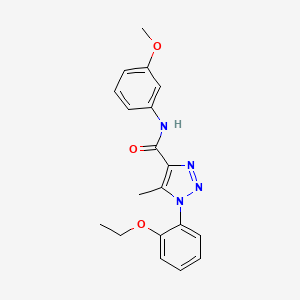

![2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2880373.png)
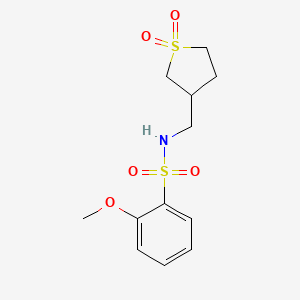
![8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one](/img/structure/B2880375.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide](/img/structure/B2880376.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2880378.png)
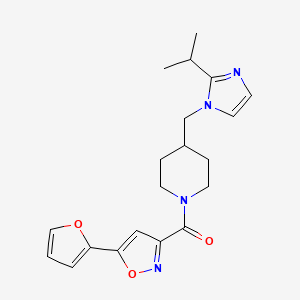
![Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2880384.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-methyl-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B2880386.png)
